5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thioformamide with bromoacetopropanol or y,y-dichloro-y,ydiacetodipropyl ether . Another method includes the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and can lead to different pharmacological and industrial applications.
Properties
CAS No. |
2763777-53-1 |
---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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